
6-Amino-5-bromo-2-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-bromo-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H6BrN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and a methyl group at the 2nd position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-methylnicotinonitrile typically involves the bromination of 2-methylnicotinonitrile followed by the introduction of an amino group. One common method includes the following steps:
Bromination: 2-Methylnicotinonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Amino-5-bromo-2-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
6-Amino-5-bromo-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 6-Amino-5-bromo-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-5-bromo-4-methylnicotinonitrile
- 2-Bromo-4-methyl-5-aminopyridine
- 2-Amino-6-bromo-4-methoxyphenol
Uniqueness
6-Amino-5-bromo-2-methylnicotinonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a bromine atom on the pyridine ring enhances its reactivity and potential for diverse applications compared to similar compounds.
属性
IUPAC Name |
6-amino-5-bromo-2-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(3-9)2-6(8)7(10)11-4/h2H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNHUUUPOYXGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C#N)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
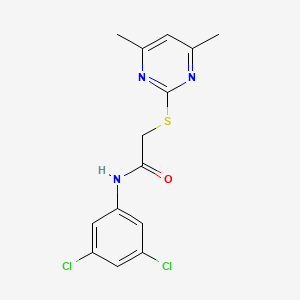
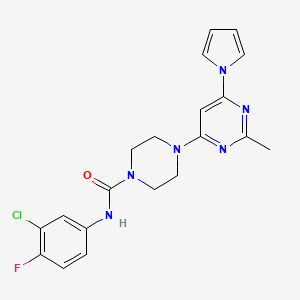
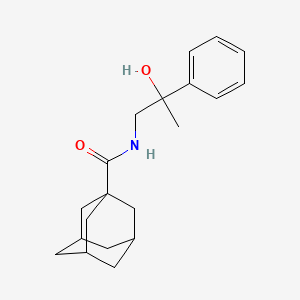

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2590829.png)

![2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2590832.png)
![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2590833.png)
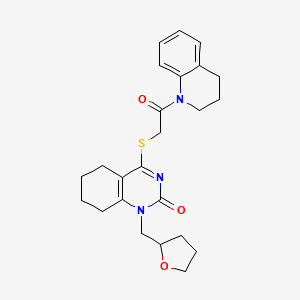
![4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2590835.png)
![2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2590839.png)

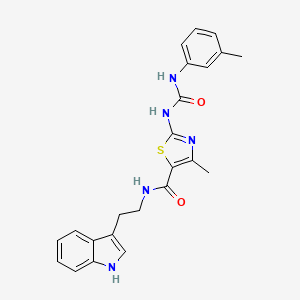
![N-(quinoxalin-6-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2590843.png)
